7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Descripción
This compound belongs to the N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide series, synthesized as part of efforts to optimize quinoline-based diuretics . Its core structure features a tetrahydropyridine-annulated 4-hydroxyquinolin-2-one scaffold, with a 7-hydroxy group, a 5-oxo moiety, and an N-(4-tritylphenyl) carboxamide substituent.
Propiedades
IUPAC Name |
4-hydroxy-2-oxo-N-(4-tritylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2O3/c41-35-32-20-10-12-26-13-11-25-40(34(26)32)37(43)33(35)36(42)39-31-23-21-30(22-24-31)38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-10,12,14-24,41H,11,13,25H2,(H,39,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYAIQXQUSLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridoquinoline core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Nucleophiles and electrophiles are employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a ligand for various receptors. Its interaction with these receptors can be studied to understand their function and regulation.
Medicine
In medicine, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The binding interaction triggers a cascade of biochemical events, leading to the desired biological response. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Structural Variations and Pharmacological Activity
The compound is compared to analogs with modifications in the heterocyclic core, substituents, and biological targets. Key structural and functional differences are summarized below:
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Heterocycle Impact: Replacement of pyrrolidine (pyrroloquinolones) with tetrahydropyridine (pyridoquinolines) enhances diuretic efficacy due to improved metabolic stability and receptor interactions .
- Fluorine or pyridylmethyl substituents (e.g., TLR2 agonist) shift activity to non-diuretic targets, underscoring the importance of the N-aryl group in defining biological pathways .
- Polymorphism: Analogs like N-(3-pyridylmethyl)-4-hydroxyquinoline-2-ones exhibit polymorphism, affecting crystallization and bioavailability—a consideration for formulation .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations:
- Solubility Challenges : The target compound’s low solubility in DMSO-d6 complicates NMR characterization, suggesting formulation hurdles . Smaller N-aryl groups (e.g., 4-methylphenyl) improve solubility but may reduce receptor affinity .
- Analytical Validation : Structural confirmation relies on NMR, MS, and HPLC, consistent across analogs .
Structure-Activity Relationship (SAR) Insights
- Diuretic Optimization: The tetrahydropyridine ring in pyridoquinolines enhances diuretic activity compared to pyrroloquinolones, likely due to conformational stability .
- Amide Substituents: Bulky groups (e.g., 4-tritylphenyl) improve target engagement but reduce solubility. Electron-withdrawing groups (e.g., fluorine) or heteroaromatic substituents (e.g., pyridylmethyl) can redirect activity to non-diuretic targets .
- Virtual Screening: QSAR models predict that pyrido[3,2,1-ij]quinoline-6-carboxamides with varied N-aryl groups are promising leads for diuretics, aligning with experimental data .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide?
- Methodological Guidance :
- Start by adapting multi-step heterocyclic condensation strategies used for structurally related pyrido-quinoline derivatives. For example, describes quinoxaline synthesis via hydrazine-mediated cyclization in ethanol, which can be modified for this compound’s tricyclic core .
- Use palladium-catalyzed reductive cyclization (as in ) to form fused rings, with formic acid derivatives as CO surrogates to minimize side reactions .
- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) and optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C).
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Guidance :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR to confirm the pyrido-quinoline backbone, tritylphenyl substitution, and carboxamide functionality. Cross-reference with spectra of analogous compounds (e.g., reports NMR data for quinoxaline derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected ~600–650 g/mol based on similar structures in and ) .
- X-ray Crystallography : If single crystals are obtained (as in ), use diffraction data to resolve stereochemistry and confirm hydrogen-bonding patterns in the carboxamide group .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Guidance :
- Antioxidant/anti-inflammatory screening : Use assays like DPPH radical scavenging or COX-2 inhibition, following protocols in for quinoxaline derivatives .
- Cytotoxicity profiling : Test against human cell lines (e.g., HEK-293) at concentrations of 1–100 µM, with IC calculations. Include positive controls (e.g., doxorubicin) and reference safety data from related compounds (e.g., and highlight handling precautions for similar heterocycles) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
- Methodological Guidance :
- Target identification : Perform kinome-wide profiling or molecular docking using software like AutoDock Vina. Compare binding affinities with known targets of pyrido-quinoline analogs (e.g., kinases or GPCRs) .
- Pathway analysis : Use RNA sequencing or proteomics to identify dysregulated pathways in treated cells. Cross-validate with metabolomic data (e.g., LC-MS) to detect changes in downstream metabolites.
Q. How should researchers address contradictions in pharmacological data (e.g., high in vitro activity but low in vivo efficacy)?
- Methodological Guidance :
- Solubility and bioavailability : Measure logP (octanol-water partition coefficient) to assess lipophilicity. If logP >5 (indicative of poor aqueous solubility), consider prodrug strategies or nanoformulation (e.g., liposomes) .
- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways. Modify the tritylphenyl group (e.g., fluorination) to block CYP450-mediated metabolism, as suggested in for chlorophenyl derivatives .
Q. What computational tools can predict structure-activity relationships (SAR) for this compound?
- Methodological Guidance :
- QSAR modeling : Use descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptors/donors to correlate structural features with activity. Train models on datasets from and , which report SAR for quinoxaline and thienopyrimidine analogs .
- Molecular dynamics simulations : Simulate interactions with proposed targets (e.g., DNA topoisomerase) over 100-ns trajectories to identify critical binding residues.
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Guidance :
- Thermal stability : Conduct thermogravimetric analysis (TGA) from 25–300°C. Compare with pyrido-quinoline derivatives in , which show decomposition thresholds >200°C .
- Photostability : Expose to UV light (λ=254 nm) for 24 hours and monitor degradation via HPLC. If unstable, store in amber vials or add antioxidants (e.g., BHT) .
Q. What strategies can improve selectivity for therapeutic targets while minimizing off-effects?
- Methodological Guidance :
- Selective functionalization : Introduce substituents at the 5-oxo or 7-hydroxy positions to sterically block off-target binding. demonstrates how piperazine moieties enhance selectivity in thienopyrimidine analogs .
- Fragment-based design : Screen truncated versions (e.g., tritylphenyl-free analogs) to identify essential pharmacophores.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
